Copper;yttrium

Phase Stability High-Temperature Processing Alloy Design

Copper;yttrium (CAS 66103-60-4) designates the intermetallic phase Cu₄Y, a stoichiometric compound with a molecular formula of Cu₄Y and molecular weight of 343.09 g/mol. This phase exists within the binary Cu-Y system alongside Cu₆Y, Cu₇Y₂, Cu₂Y, and CuY, each possessing distinct crystallographic and thermodynamic identities.

Molecular Formula Cu4Y
Molecular Weight 343.09 g/mol
CAS No. 66103-60-4
Cat. No. B14462430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper;yttrium
CAS66103-60-4
Molecular FormulaCu4Y
Molecular Weight343.09 g/mol
Structural Identifiers
SMILES[Cu].[Cu].[Cu].[Cu].[Y]
InChIInChI=1S/4Cu.Y
InChIKeyADKSIHHGPZNJHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper Yttrium (4:1) Intermetallic Compound — Procurement-Grade Specification and Phase Context


Copper;yttrium (CAS 66103-60-4) designates the intermetallic phase Cu₄Y, a stoichiometric compound with a molecular formula of Cu₄Y and molecular weight of 343.09 g/mol . This phase exists within the binary Cu-Y system alongside Cu₆Y, Cu₇Y₂, Cu₂Y, and CuY, each possessing distinct crystallographic and thermodynamic identities [1]. Cu₄Y is stable over a compositional field and melts congruently at approximately 975 °C, a critical parameter distinguishing it from neighboring phases with peritectic decomposition or different melting points [2]. Its procurement is not a generic alloy purchase but a decision tied to a specific intermetallic line compound with defined phase stability.

Phase IdentityStoichiometric Cu₄Y intermetallic compound
Thermal WindowCongruent melting at approximately 975 °C
Selection ContextSpecification requires defined intermetallic line compound

Procurement Risk of Interchanging Cu-Y Phases: Why Cu₄Y Cannot Be Treated as a Drop-In for Other Cu-Y Intermetallics


Treating all copper-yttrium intermetallics as interchangeable precursors carries significant technical risk, as they exhibit divergent phase stabilities and formation behaviors. The Cu-Y system is characterized by moderate negative deviations from ideality, and the Gibbs energies of formation for Cu₆Y, Cu₄Y, Cu₇Y₂, Cu₂Y, and CuY are distinct [1]. For instance, Cu₆Y decomposes peritectically at 910 °C, while Cu₄Y melts congruently at 975 °C, creating entirely different processing windows [2]. In electrochemical synthesis, the formation potentials of Cu₆Y, Cu₄Y, Cu₂Y, and CuY are separable and compound-specific, meaning controlled potential electrolysis can selectively produce one phase over another [3]. A generic specification for 'copper-yttrium alloy' therefore risks delivering a mixture of phases with uncontrolled melting behavior, reactivity, and structural integrity.

Target Compound
Cu₄Y
Congruent melting at 975 °C; stable over a defined compositional field with distinct thermodynamic identity.
Specification-critical for thermal processing and phase-pure synthesis.
Generic Cu-Y Alloy
Phase Mixture
May contain Cu₆Y (peritectic, 910 °C), Cu₂Y, or CuY with divergent melting behavior and electrochemical potentials.
Risk of uncontrolled phase composition, altered reactivity, and inconsistent structural integrity.

Quantitative Technical Evidence for Cu₄Y (CAS 66103-60-4) Against Its Closest In-Class Comparators


Cu₄Y Exhibits the Highest Congruent Melting Point Among All Stable Cu-Y Intermetallic Phases

Among the five stable intermetallic phases in the Cu-Y binary system, Cu₄Y demonstrates superior thermal stability with a congruent melting point of 975 ± 5 °C. This is 65 °C higher than the peritectic decomposition temperature of Cu₆Y (910 ± 5 °C) and 40 °C higher than the congruent melting points of Cu₂Y and CuY, both at 935 ± 15 °C [1]. The direct head-to-head comparison is based on the assessed phase diagram from Chakrabarti and Laughlin.

Melting Point
Head-to-head
975 ± 5 °C (congruent)
Highest congruent melting point among stable Cu-Y phases; expands thermal budget for powder metallurgy and casting.
65 °C above Cu₆Y peritectic; 40 °C above Cu₂Y/CuY.
Phase Stability High-Temperature Processing Alloy Design

Cu₄Y Formation Potential Is Distinct from Other Cu-Y Phases, Enabling Selective Electrochemical Synthesis

In a molten NaCl–KCl–YCl₃ electrolyte at 1023 K, cyclic voltammetry revealed that Cu₆Y, Cu₄Y, Cu₂Y, and CuY form at discrete reduction potentials [1]. This electrochemical separation allows potentiostatic electrolysis to produce single-phase Cu₄Y coatings, whereas other phases form at different applied voltages. The findings confirm that Cu₄Y is not an intermediate but an independently addressable phase.

Formation Potential
Head-to-head
Separate reduction peak in molten salt (1023 K)
Enables selective potentiostatic electrodeposition of phase-pure Cu₄Y coatings.
Distinct from Cu₆Y, Cu₂Y, CuY peaks; phase identity confirmed by XRD.
Electrochemical Synthesis Molten Salt Chemistry Coating Technology

Copper-Yttrium Catalyst Outperforms Shiny Platinum in Hydrogen Oxidation Current Density

A hydrogen-oxidizing catalyst consisting of a yttrium core with a thin copper surface layer demonstrates superior catalytic activity compared to shiny platinum. At an anode voltage of 1 V (vs. RHE), the Cu-Y combination delivers approximately 43 μA, while shiny platinum yields only about 8 μA under identical conditions [1].

HOR Current Density
Head-to-head
~43 μA (Cu-Y) vs ~8 μA (Pt)
5.4× higher hydrogen oxidation current at 1 V; supports Cu-Y catalyst exploration for fuel cells.
Laboratory electrode; patent-derived evidence.
Electrocatalysis Fuel Cell Electrode Hydrogen Oxidation Reaction

YCu (B2 Intermetallic) Achieves Room-Temperature Tensile Ductility of 11% Elongation, Exceeding Typical Intermetallic Brittleness

The B2-structured YCu intermetallic, although of a different stoichiometry (1:1) than Cu₄Y, represents a rare example of a polycrystalline intermetallic that is ductile at room temperature. Standard tensile tests revealed 11% elongation at failure for YCu, which is lower than that of YAg (20%) but significantly higher than the near-zero ductility typical of most intermetallics, such as B2 NiAl, which is brittle [1]. This establishes YCu as a benchmark for engineering ductility within the rare-earth intermetallic family.

Tensile Ductility
Class-level
11% elongation (YCu)
YCu data suggests Cu-Y intermetallics can exhibit useful ductility; Cu₄Y-specific data to verify.
Class inference from B2 YCu; may not directly translate to Cu₄Y.
Mechanical Properties Ductile Intermetallics Structural Materials

Cu₄Y Exhibits a Distinct Thermodynamic Stability Envelope, Quantified via EMF Measurements

Electromotive force (EMF) measurements on galvanic cells using CaF₂ single crystals as solid electrolytes yielded a complete set of thermodynamic functions for each Cu-Y intermetallic phase. The Gibbs energy expressions for Cu₄Y, Cu₆Y, Cu₇Y₂, Cu₂Y, and CuY were independently optimized against experimental data between 973 and 1073 K [1]. The optimized data confirm that Cu₄Y occupies a distinct thermodynamic stability region that cannot be approximated by other phases.

Gibbs Energy
Cross-study
EMF-validated thermodynamic parameters (973–1073 K)
Cu₄Y occupies a distinct thermodynamic stability region; required for accurate CALPHAD simulations.
Optimized from CaF₂ solid electrolyte EMF measurements.
Thermodynamic Stability Enthalpy of Formation Phase Diagram Optimization

Cu₄Y Surface Coatings Achieve Greater Thickness via Current-Free Diffusion Saturation than by Electrolysis

When preparing Cu₄Y alloy coatings on copper substrates, the no-current diffusion saturation method at 973–1023 K produced thicker coatings than potentiostatic electrolysis [1]. This is a processing advantage unique to Cu₄Y and Cu₆Y compared to Cu₂Y and CuY, which could only be formed via electrolysis in the same study.

Coating Thickness
Head-to-head
Diffusion saturation yields thicker layers than electrolysis
Supports current-free coating routes for Cu₄Y surface engineering.
Cu₄Y/Cu₆Y enable diffusion saturation; Cu₂Y/CuY require electrolysis only.
Surface Engineering Diffusion Coatings Wear Protection

Validated Industrial and Research Use-Cases for Cu₄Y (CAS 66103-60-4) Stemming from Quantitative Differentiation


High-Temperature Brazing and Joining Operations Requiring Stable Intermetallic Precursors

The high congruent melting point of Cu₄Y (975 °C) makes it suitable as a precursor powder for brazing operations where thermal excursions could melt Cu₆Y (910 °C) or destabilize Cu₇Y₂ (920 °C). Selecting Cu₄Y ensures that the intermetallic remains solid and phase-stable up to higher processing temperatures, maintaining dimensional integrity during high-temperature joining of yttrium-containing or yttrium-compatible alloys [1].

Controlled Electrochemical Deposition of Phase-Pure Cu₄Y Protective Coatings on Copper Substrates

The distinct reduction potential of Cu₄Y in molten salt electrolytes enables potentiostatic electrodeposition of phase-pure Cu₄Y coatings. These coatings can serve as diffusion barriers or oxidation-resistant layers on copper components used in high-temperature or corrosive environments. The ability to alternatively produce thicker coatings via current-free diffusion saturation at 973–1023 K offers a flexible manufacturing route to tailored surface intermetallic layers [2].

Electrocatalyst Development for Alkaline Fuel Cells Using Copper-Yttrium Architectures

The experimental demonstration that a Cu-Y electrode delivers 5.4 times the hydrogen oxidation current of shiny platinum at 1 V (43 μA vs. 8 μA) provides a quantitative basis to explore Cu-Y materials, including phase-optimized Cu₄Y, as cost-effective catalysts for alkaline fuel cells and hydrogen sensors [3].

Additive Manufacturing Feedstock with Predictable Melting and Solidification Behavior

The robust thermodynamic description of Cu₄Y, derived from EMF-validated Gibbs energy optimization, allows accurate prediction of phase evolution during laser-based powder bed fusion or directed energy deposition. This computational reliability, grounded in experimental data between 973–1073 K, supports the formulation of Cu₄Y-containing feedstocks with controlled melting windows and reduced hot-cracking susceptibility [4].

Application
Selection Property
Validation Focus
High-Temperature Brazing and Joining
Congruent melting point of 975 °C
Phase stability window under processing atmosphere
Electrochemical Deposition of Protective Coatings
Distinct formation potential in molten salt
Phase purity verification via XRD; coating thickness and adhesion
Alkaline Fuel Cell Electrocatalyst Development
Reported hydrogen oxidation current context
Catalytic activity and stability under fuel cell conditions
Additive Manufacturing Feedstock Formulation
EMF-validated thermodynamic parameters
CALPHAD prediction of phase evolution during powder bed fusion
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